molecular formula C7H15Cl2F3N2 B6295025 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride CAS No. 2411640-32-7

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride

Cat. No.: B6295025
CAS No.: 2411640-32-7
M. Wt: 255.11 g/mol
InChI Key: GPYXLZBSWVLTDJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C7H15Cl2F3N2. It is known for its unique structural properties, which include a trifluoromethyl group attached to a piperazine ring. This compound is often used in various scientific research applications due to its distinctive chemical characteristics .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methyl-ethylamine with piperazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.

Chemical Reactions Analysis

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-(2,2,2-Trifluoro-1-methyl-ethyl)piperazine;dihydrochloride include:

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological characteristics compared to its analogs .

Properties

IUPAC Name

1-(1,1,1-trifluoropropan-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2.2ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;;/h6,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXLZBSWVLTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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